molecular formula C17H19N3O2 B2988527 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide CAS No. 1797640-90-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide

Cat. No.: B2988527
CAS No.: 1797640-90-4
M. Wt: 297.358
InChI Key: VCGIMDPFBDIIKC-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide: is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl ring, a methoxy group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired intermediates. The final step usually involves the coupling of the pyrrolidinyl intermediate with nicotinamide under controlled conditions to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.

Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Nicotinamide derivatives: Other nicotinamide derivatives with different substituents on the pyrrolidinyl ring.

  • Pyrrolidinyl compounds: Compounds containing pyrrolidinyl rings with various functional groups.

Uniqueness: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGIMDPFBDIIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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